

Vat Red 1 photostability and quantum yield

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Compound of Interest

Compound Name: *Oralith Brilliant Pink R*

CAS No.: 52641-31-3

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An In-Depth Technical Guide to the Photostability and Quantum Yield of Vat Red 1 (C.I. 73360)

Introduction

Vat Red 1, identified by Colour Index Number 73360 and CAS No. 2379-74-0, is a high-performance thioindigoid vat dye.[1] Its molecular structure, 6,6'-dichloro-4,4'-dimethylthioindigo, imparts a vibrant pink to red hue and is responsible for its characteristic photophysical properties.[1] While renowned for its excellent colorfastness, particularly to light and washing, a deeper understanding of its photostability and fluorescence quantum yield is critical for its effective application in textiles, cosmetics, and advanced materials like organic pigments.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of Vat Red 1's behavior upon exposure to light. We will move beyond simple data reporting to explore the underlying mechanisms of photodegradation and provide field-proven, self-validating protocols for the precise measurement of its photostability and fluorescence efficiency.

Part 1: The Photostability of Vat Red 1

The photostability of a dye is its ability to resist fading or changing color upon exposure to light. For Vat Red 1, this is a nuanced topic, presenting a paradox of high intrinsic stability coupled with potential substrate degradation.

Defining Photostability: The Blue Wool Scale

In the textile industry, lightfastness is graded against a set of standardized blue wool references, as outlined in the ISO 105-B02 standard.[2] This scale ranges from 1 (very poor) to 8 (outstanding). Vat Red 1 consistently achieves a rating of 7-8, signifying exceptional resistance to fading and placing it among the most durable colorants available for commercial use.

The Duality of Vat Red 1: Phototendering

Despite its high lightfastness rating, Vat Red 1 is often described as a "light brittle dye".[1] This seemingly contradictory statement is explained by the phenomenon of phototendering, where the dye molecule itself remains stable but acts as a photocatalyst, accelerating the light-induced degradation of the substrate it is applied to, particularly cellulosic fibers like cotton. Understanding this dual behavior is paramount for its application.

Mechanistic Pathways of Photodegradation & Tendering

The interaction of Vat Red 1 with light on a substrate like cotton is a complex process involving multiple potential pathways. The most critical mechanism for phototendering involves the dye's excited triplet state.

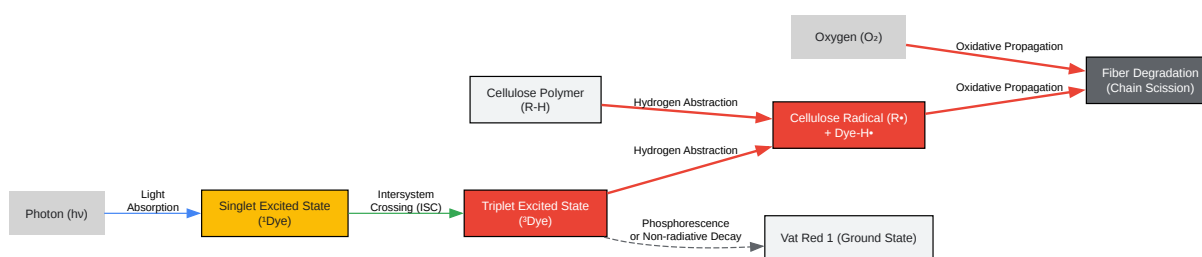
Upon absorption of a photon ($h\nu$), the Vat Red 1 molecule (Dye) is promoted to an excited singlet state (^1Dye). It can then undergo intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (^3Dye). This triplet-state molecule is a potent chemical actor. It can abstract a hydrogen atom from the cellulose polymer (R-H), initiating a free-radical chain reaction that leads to the depolymerization and weakening of the fiber.[3]

This process can be summarized as follows:

- Excitation: $\text{Dye} + h\nu \rightarrow ^1\text{Dye}^*$
- Intersystem Crossing (ISC): $^1\text{Dye}^* \rightarrow ^3\text{Dye}^*$

- Hydrogen Abstraction (Initiation): ${}^3\text{Dye}^* + \text{R-H (Cellulose)} \rightarrow \text{Dye-H}\cdot + \text{R}\cdot \text{ (Cellulose Radical)}$
- Propagation: The cellulose radical ($\text{R}\cdot$) reacts with atmospheric oxygen (O_2) to form a peroxy radical ($\text{ROO}\cdot$), which continues the degradation cascade, leading to chain scission and loss of tensile strength.

Simultaneously, the dye can undergo photo-oxidation on the fiber surface and photo-reduction in the more anaerobic inner regions of the fiber, though its own chemical structure remains largely intact.[3]



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Caption: Proposed phototendering mechanism of Vat Red 1 on cellulose.

Experimental Protocol: Assessing Photostability via ISO 105-B02

This protocol describes a self-validating system for determining the lightfastness of textiles dyed with Vat Red 1. The inclusion of standardized Blue Wool references ensures the test is calibrated and results are comparable across different laboratories.

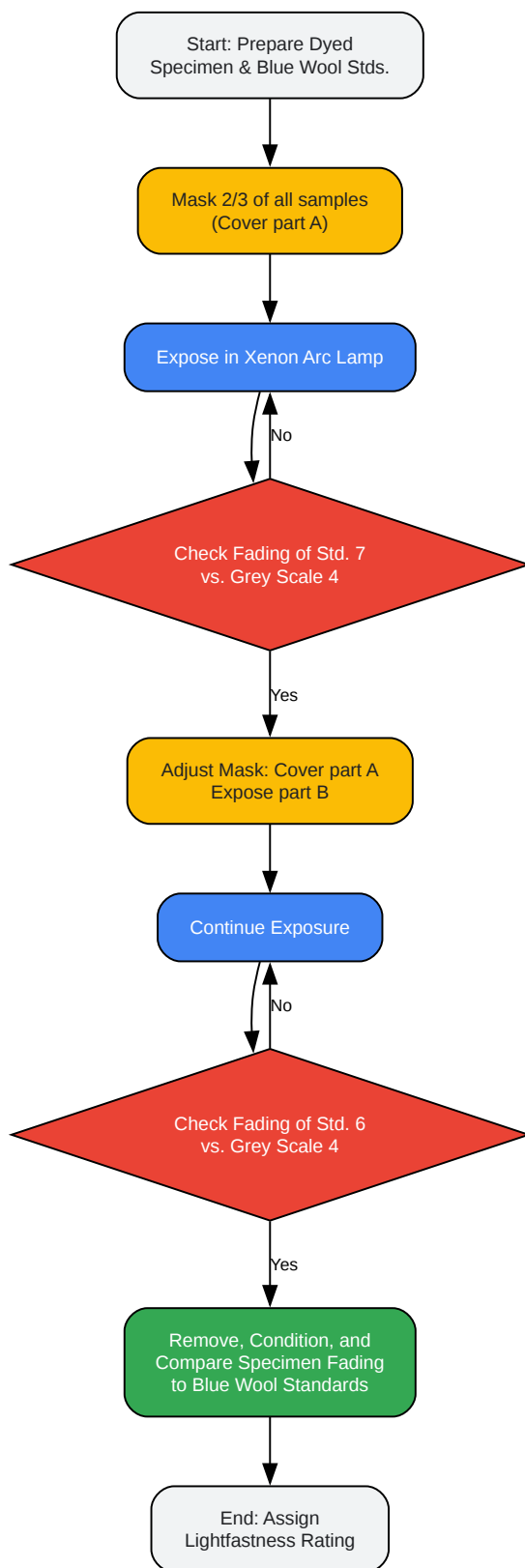
Objective: To quantify the lightfastness of a Vat Red 1-dyed textile specimen.

Apparatus:

- Xenon arc fading lamp apparatus conforming to ISO 105-B02 specifications.
- Opaque card stock or sample holders.
- ISO 105-A02 Grey Scale for Assessing Change in Colour.
- Blue Wool References (ISO 105-B02, Scale 1-8).

Methodology:

- **Sample Preparation:** Mount the Vat Red 1-dyed textile specimen and the Blue Wool References (e.g., grades 6, 7, and 8) onto cardboard holders.
- **Masking:** Cover one-third of each specimen and each Blue Wool reference with an opaque cover.
- **Exposure - Phase 1:** Place the mounted samples in the Xenon arc apparatus. Expose them to the light source under controlled conditions of temperature and humidity as specified in ISO 105-B02. Continue exposure until the color difference between the exposed and unexposed parts of Blue Wool reference 7 is equal to grade 4 on the Grey Scale.
- **Masking - Phase 2:** Adjust the opaque covers to expose the middle third of each specimen and reference, leaving the first third covered.
- **Exposure - Phase 2:** Continue the exposure until the color difference on Blue Wool reference 6 corresponds to grade 4 on the Grey Scale.
- **Assessment:** Remove the samples from the apparatus. Allow them to condition in the dark at standard atmospheric conditions for at least 4 hours.
- **Evaluation:** Compare the fading of the Vat Red 1 specimen with the fading of the Blue Wool references. The lightfastness rating is the number of the Blue Wool reference that shows a similar change in color. If the specimen's fading is intermediate, a half-grade can be assigned (e.g., 7-8).



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Caption: Experimental workflow for ISO 105-B02 lightfastness testing.

Part 2: Fluorescence Quantum Yield of Vat Red 1

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] While Vat Red 1 is primarily a colorant, its fluorescence is a key property, especially when formulated as an organic pigment. A precise quantum yield value is essential for characterizing its performance in applications where luminescence is either desired or a potential factor in performance.

Principles of Measurement: The Relative Method

The most robust and widely used method for determining the Φ_f of a solution is the relative method.[4] This comparative technique measures the fluorescence of the unknown sample relative to a well-characterized fluorescence standard with a known quantum yield. By controlling experimental conditions, a direct comparison of the integrated fluorescence intensities allows for the calculation of the unknown's Φ_f .

Experimental Protocol: Determining Relative Quantum Yield

This protocol is designed as a self-validating system. By plotting a series of concentrations, linearity is assessed, which confirms the absence of concentration-dependent quenching effects and ensures the data's integrity.

Objective: To determine the fluorescence quantum yield of Vat Red 1 in a suitable solvent (e.g., xylene) relative to a known standard.

Materials & Apparatus:

- Vat Red 1 (high purity).
- Fluorescence standard (e.g., Rhodamine 101 or Cresyl Violet perchlorate).
- Spectroscopic grade solvent (e.g., xylene for Vat Red 1, ethanol for standards).
- Calibrated UV-Vis spectrophotometer.

- Calibrated spectrofluorometer with a corrected emission spectrum feature.
- 1 cm pathlength quartz cuvettes.
- Volumetric flasks and precision pipettes.

Methodology:

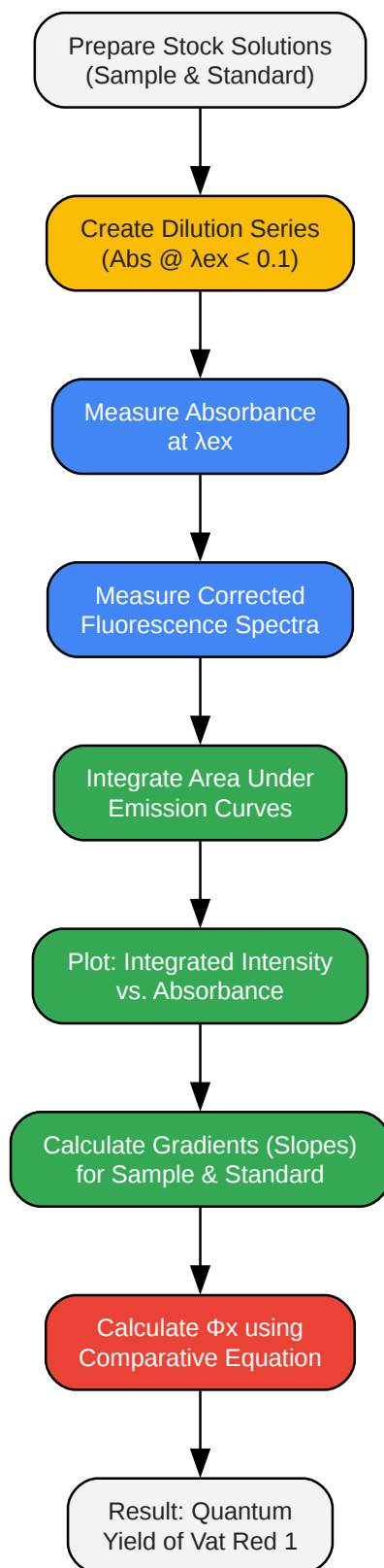
- **Standard Selection:** Choose a standard that absorbs and emits in a similar spectral region to Vat Red 1. For its red emission, Rhodamine 101 or Cresyl Violet are suitable choices.[5]
- **Stock Solution Preparation:** Prepare stock solutions of both the Vat Red 1 sample (X) and the standard (ST) in their respective solvents.
- **Dilution Series:** From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength (λ_{ex}) is in the range of 0.01 to 0.1. **Causality:** Working in this low absorbance range is critical to avoid inner filter effects and re-absorption, which would invalidate the results.[4]
- **Absorbance Measurement:** For each solution (including a solvent blank), record the absorbance spectrum and note the precise absorbance value at the excitation wavelength (λ_{ex}).
- **Fluorescence Measurement:**
 - Set the spectrofluorometer with the same λ_{ex} used for the absorbance measurements. Set identical excitation and emission slit widths for all measurements.
 - For each solution, record the spectrally corrected fluorescence emission spectrum.
 - Integrate the area under the emission curve for each measurement.
- **Data Analysis:**
 - For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λ_{ex} (x-axis).

- Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad).
- Calculation: Calculate the quantum yield of the sample (Φ_x) using the following equation:

$$\Phi_x = \Phi_{st} * (\text{Grad}_x / \text{Grad}_{st}) * (n_x^2 / n_{st}^2)$$

Where:

- Φ_{st} is the quantum yield of the standard.
- Grad_x and Grad_{st} are the gradients from the plots of integrated fluorescence vs. absorbance for the sample and standard, respectively.
- n_x and n_{st} are the refractive indices of the solvents used for the sample and standard, respectively.



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Caption: Workflow for relative fluorescence quantum yield determination.

Quantitative Data for Quantum Yield Calculation

The following table provides the necessary reference data for performing the quantum yield calculation for Vat Red 1 dissolved in xylene.

Parameter	Standard: Cresyl Violet	Standard: Rhodamine 101	Sample: Vat Red 1
Solvent	Ethanol	Ethanol	Xylene
Quantum Yield (Φ_{st})	0.58[5]	~0.96[6]	To be determined (Φ_x)
Refractive Index (n)	1.361[7]	1.361[7]	1.497[8]

Conclusion

Vat Red 1 (C.I. 73360) is a photophysically complex molecule. Its reputation for outstanding lightfastness is well-deserved in terms of color retention. However, professionals must account for its potential to induce phototendering in cellulosic substrates via a hydrogen abstraction mechanism from its excited triplet state. This dual nature requires careful consideration of the end-use application.

While a definitive fluorescence quantum yield for Vat Red 1 is not widely reported in the literature, this guide provides a robust, first-principles experimental protocol for its determination. By employing the relative method with appropriate standards and careful control of experimental parameters, researchers can reliably quantify this critical photophysical property. A thorough understanding of both its stability and its fluorescence efficiency empowers the scientific community to leverage the full potential of this high-performance thioindigoid dye in both traditional and novel applications.

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